molecular formula C12H12N2OS B6417292 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 53101-17-0

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6417292
CAS No.: 53101-17-0
M. Wt: 232.30 g/mol
InChI Key: OAMMLKVJDPZWIO-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound of significant interest in pharmaceutical and agrochemical research. It belongs to the class of thiazole derivatives, a heterocyclic scaffold renowned for its diverse biological activities . The compound serves as a crucial synthetic intermediate and building block for the development of more complex molecules. Researchers utilize this acetamide derivative in structure-activity relationship (SAR) studies and as a precursor for novel compounds with potential pharmacological properties. The thiazole ring system is a privileged structure in medicinal chemistry, known to be a component of molecules with a broad spectrum of reported activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects . Its structural features make it a valuable template for designing new enzyme inhibitors and receptor ligands. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-3-5-10(6-4-8)11-7-16-12(14-11)13-9(2)15/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMMLKVJDPZWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350675
Record name N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-17-0
Record name N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Conformational Analysis of N 4 4 Methylphenyl 1,3 Thiazol 2 Yl Acetamide and Its Derivatives

Spectroscopic Characterization Techniques

The structural confirmation and analysis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide and its derivatives are heavily reliant on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, the aromatic protons of the 4-methylphenyl group typically appear as a set of doublets in the range of δ 7.25-7.80 ppm. The methyl protons of this group exhibit a characteristic singlet peak around δ 2.33 ppm. The proton of the thiazole (B1198619) ring is observed as a singlet, and the protons of the acetamide (B32628) group also show distinct signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH7.25 - 7.93126.10 - 137.69
Thiazole CH7.59108.04
Acetamide NH12.70-
Acetamide CH₂4.4337.14
Methyl CH₃2.3321.29
Acetamide C=O-168.59
Thiazole C-S-149.55
Thiazole C-N-158.31

Note: Data is compiled from similar structures and may vary slightly for the specific compound. nih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum displays several characteristic absorption bands.

A prominent band corresponding to the N-H stretching vibration of the amide group is typically observed in the region of 3150-3325 cm⁻¹. The carbonyl (C=O) stretching of the acetamide group gives rise to a strong absorption peak around 1653-1699 cm⁻¹. nih.gov The C=N stretching of the thiazole ring and C=C stretching of the aromatic ring appear in the 1500-1600 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic and methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
AmideN-H Stretch3150 - 3325
AcetylC=O Stretch1653 - 1699
Aromatic/ThiazoleC=C and C=N Stretch1500 - 1600
Aromatic/MethylC-H Stretch2850 - 3100
SulfideC-S Stretch893 - 945

Note: These are general ranges and can be influenced by the specific molecular environment. researchgate.net

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and analysis of complex mixtures.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the cleavage of the amide bond, loss of the acetyl group, and fragmentation of the thiazole ring. For instance, in related acetamide derivatives, fragmentation often involves the loss of the acetyl group (CH₃CO) and subsequent cleavage of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the conjugated system formed by the phenyl and thiazole rings. Typically, π → π* transitions in such aromatic and heteroaromatic systems result in strong absorption bands in the UV region, often between 250 and 400 nm. The exact position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic rings. researchgate.net

Single Crystal X-ray Diffraction Studies

Determination of Crystal System, Space Group, and Unit Cell Parameters

For this compound, a single crystal X-ray diffraction study would reveal its crystal system, space group, and unit cell parameters. A related compound, 2-Acetamido-4-p-tolyl-1,3-thiazole, was found to crystallize in the monoclinic space group P2₁/c. nih.govamanote.com The unit cell dimensions for this related structure were reported, providing a reference for what might be expected for the title compound. nih.gov

The analysis of the crystal structure reveals important details about the molecular conformation. For instance, the dihedral angle between the benzene (B151609) and thiazole rings in 2-acetamido-4-p-tolyl-1,3-thiazole is 2.9 (1)°. nih.gov This near-coplanarity suggests a significant degree of conjugation between the two ring systems. The crystal packing is often stabilized by intermolecular hydrogen bonds, such as N-H···O interactions between the amide groups of adjacent molecules. nih.govnih.gov

Table 3: Crystallographic Data for a Structurally Similar Compound (2-Acetamido-4-p-tolyl-1,3-thiazole)

Parameter Value Reference
Crystal SystemMonoclinic nih.govamanote.com
Space GroupP2₁/c nih.govamanote.comnih.gov
a (Å)17.6983 (6) nih.gov
b (Å)4.94078 (13) nih.gov
c (Å)14.4603 (5) nih.gov
β (°)111.236 (4) nih.gov
V (ų)1178.60 (7) nih.gov
Z4 nih.gov

Note: This data is for a closely related derivative and serves as an illustrative example.

Analysis of Intermolecular Interactions (Hydrogen Bonding, C-H...π interactions)

The crystal packing and supramolecular architecture of this compound and its analogs are significantly influenced by a network of intermolecular interactions. Predominantly, these interactions consist of classical hydrogen bonds and weaker C-H...π contacts, which collectively stabilize the three-dimensional structure in the solid state.

Hydrogen Bonding: In the crystalline forms of related N-acylthiazole derivatives, hydrogen bonding is a primary organizational force. The acetamide group, with its N-H proton donor and C=O oxygen acceptor sites, is central to these interactions. Typically, molecules are linked into dimers or chains through N—H⋯N or N—H⋯O hydrogen bonds. For instance, in the crystal structure of 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds, where the amide proton of one molecule interacts with the thiazole nitrogen of another, creating a characteristic R²₂(8) ring motif. nih.gov Similarly, studies on N-(5-iodo-4-phenylthiazol-2-yl)acetamide reveal moderate N—H⋯O hydrogen bonds linking molecules into chains. nih.gov For this compound, it is anticipated that similar N—H⋯O or N—H⋯N interactions dictate the primary supramolecular assembly, connecting the molecules into well-defined one- or two-dimensional networks.

The interplay between the strong N—H⋯O/N hydrogen bonds and the weaker, but numerous, C-H...π interactions is fundamental to understanding the solid-state behavior of this compound and guiding the design of new crystalline materials with desired properties.

Table 1: Representative Intermolecular Interaction Parameters in Related Thiazole Derivatives

Interaction Type Donor (D) - H Acceptor (A) D···A Distance (Å) D-H···A Angle (°) Supramolecular Motif Reference
N—H⋯N N-H (amide) N (thiazole) ~3.0 - 3.2 ~150 - 170 Inversion Dimer (R²₂(8)) nih.gov
N—H⋯O N-H (amide) O=C (amide) ~2.8 - 3.0 ~160 - 175 Chain (C(4)) nih.gov
C—H⋯π C-H (phenyl) π (phenyl) ~3.4 - 3.8 ~140 - 160 3D Network nih.gov

Note: The data presented are typical ranges observed in analogous structures and are predictive for the title compound.

Intramolecular Interactions and Conformational Preferences

The conformational flexibility of this compound is primarily governed by the rotational freedom around two key single bonds: the C-C bond linking the 4-methylphenyl and thiazole rings, and the N-C bond between the thiazole ring and the acetamide group. The preferred conformation is a result of the balance between stabilizing intramolecular interactions and destabilizing steric repulsions.

A critical conformational parameter is the dihedral angle between the planes of the thiazole and the 4-methylphenyl rings. In analogous 4-phenylthiazole (B157171) structures, this angle typically ranges from 36° to 61°. nih.gov This non-coplanar arrangement is a compromise to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the thiazole ring, while still allowing for some degree of π-system conjugation. However, the presence of specific intramolecular interactions, such as a C—H⋯Br hydrogen bond in one derivative, can lead to a much smaller dihedral angle of approximately 8.8°, enforcing near-planarity. nih.gov

Table 2: Key Conformational Features in N-Arylthiazole Derivatives

Conformational Parameter Description Typical Observed Values Influencing Factors Reference
Dihedral Angle (Phenyl-Thiazole) Twist between the two aromatic rings. 36° - 61° Steric hindrance, Intramolecular H-bonds nih.gov
Dihedral Angle (Acetamide-Thiazole) Twist of the acetamide group relative to the thiazole ring. ~4° - 15° π-conjugation, Steric effects nih.gov

Stereochemical Assignment and Chiral Features

The parent molecule, this compound, is an achiral compound. It does not possess any stereocenters (chiral carbons), axes of chirality, or planes of chirality. The molecule possesses a plane of symmetry that bisects the acetamide group, assuming a planar conformation of this fragment.

Consequently, the compound does not exhibit enantiomerism or diastereomerism and exists as a single, achiral structure. Stereochemical assignment is therefore not applicable to the parent compound itself.

Chirality could be introduced into the molecular framework through chemical modification. For instance, the introduction of a substituent with a stereocenter on the acetyl group or the methylphenyl group would result in chiral derivatives. In such cases, the assignment of absolute configuration (R/S) for each stereocenter would become necessary, requiring stereospecific synthesis or chiral resolution and analysis using techniques like X-ray crystallography on a single crystal or chiroptical spectroscopy (e.g., circular dichroism). However, for the title compound in its unmodified form, no such chiral features exist.

Elemental Compositional Verification

Verification of the elemental composition is a critical step in the characterization of a synthesized compound, confirming that the obtained product has the correct molecular formula. For this compound (C₁₂H₁₂N₂OS), the primary methods for this verification are elemental analysis and high-resolution mass spectrometry (HRMS).

Elemental Analysis: This technique provides the percentage composition of the individual elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula. A close correlation between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and assigned formula.

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₂N₂OS)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 12 144.132 62.04
Hydrogen H 1.008 12 12.096 5.21
Nitrogen N 14.007 2 28.014 12.06
Oxygen O 15.999 1 15.999 6.89
Sulfur S 32.06 1 32.06 13.80

| Total | | | | 232.301 | 100.00 |

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the exact mass of the molecule. The experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is compared to the calculated theoretical exact mass from its molecular formula. Agreement between these values provides unambiguous confirmation of the elemental composition. Comprehensive spectroscopic techniques, including HRMS and elemental analysis, are standard for the structural determination of newly synthesized molecules. nih.gov

For C₁₂H₁₂N₂OS, the theoretical monoisotopic mass is 232.06698 Da. In an HRMS experiment, one would expect to observe an ion corresponding to this mass (e.g., [M+H]⁺ at m/z 233.07485), confirming the elemental formula.

Computational Chemistry and Theoretical Investigations of N 4 4 Methylphenyl 1,3 Thiazol 2 Yl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a central method for analyzing the properties of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. These calculations provide a robust framework for understanding its geometry, electronic properties, and reactivity at the quantum level.

Quantum Chemical Geometry Optimization and Molecular Structure Prediction

Theoretical geometry optimization of this compound has been performed using DFT methods, commonly with the B3LYP functional and a 6-311++G(d,p) basis set. The goal of this process is to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure.

The optimized structure reveals key geometric features. The thiazole (B1198619) ring, a core component of the molecule, is essentially planar. Attached to this ring are the p-tolyl (4-methylphenyl) group and the acetamide (B32628) group. A notable aspect of the predicted structure is the relative orientation of these groups. The acetamide group is found to be nearly coplanar with the thiazole ring, a conformation stabilized by an intramolecular N-H···N hydrogen bond between the amide hydrogen and the nitrogen atom of the thiazole ring. This planarity facilitates electron delocalization across this segment of the molecule.

In contrast, the p-tolyl ring is significantly twisted with respect to the thiazole plane. This dihedral angle is a critical structural parameter, influencing the extent of π-conjugation between the two ring systems. Theoretical calculations have been validated by comparison with experimental data from X-ray diffraction studies, showing good agreement in bond lengths and angles.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length C=O 1.22 Å
C-N (amide) 1.38 Å
C-S (thiazole) 1.76 Å
C=N (thiazole) 1.32 Å
Bond Angle O=C-N 122.5°
C-S-C 89.5°

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized over the p-tolyl and thiazole rings, including the sulfur atom, indicating that this region is the most probable site for electrophilic attack. The LUMO, conversely, is distributed mainly over the thiazole and acetamide moieties.

The calculated HOMO-LUMO energy gap is relatively small, suggesting good electronic conductivity and a higher propensity for intramolecular charge transfer (ICT). This charge transfer is believed to occur from the electron-donating p-tolyl group to the electron-accepting parts of the molecule. The low energy gap is also associated with the molecule's potential bioactivity, as it facilitates interactions with biological receptors.

Table 2: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
EHOMO -6.21 eV
ELUMO -1.85 eV

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. These maps are valuable for predicting sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring. These areas represent the most likely sites for attack by electrophiles. Conversely, the most positive potential (colored blue) is located around the amide N-H group, indicating this is a prime site for nucleophilic attack. The MEP analysis corroborates the findings from FMO analysis and helps in understanding the molecule's intermolecular interaction patterns.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. Key descriptors include electronegativity (χ), chemical hardness (η), and chemical potential (μ).

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, it describes the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The negative of the chemical potential (-μ), it measures the power of an atom or group to attract electrons.

For this compound, these descriptors have been calculated to quantify its reactivity profile. The value of chemical hardness derived from the energy gap points to the molecule's moderate stability.

Table 3: Global Reactivity Descriptors

Descriptor Formula Calculated Value (eV)
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.18
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.03

Solid-State Computational Studies

Beyond the properties of a single molecule, computational methods are used to investigate how this compound molecules interact with each other in the solid state, which is crucial for understanding its crystal packing and material properties.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is generated based on the electron distribution of the molecule within the crystal, allowing for the mapping of different types of close contacts between neighboring molecules.

For this compound, the analysis reveals that the crystal packing is dominated by several key interactions. The most significant of these are H···H contacts, which constitute the largest percentage of the Hirshfeld surface area, reflecting the abundance of hydrogen atoms on the molecular periphery.

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface to provide a quantitative summary of the intermolecular contacts. These plots display the distribution of contact types and their relative contributions. For this compound, the fingerprint plots show distinct spikes corresponding to the prominent N-H···O hydrogen bonds and broader wings representing the numerous H···H and C···H contacts, confirming their importance in the crystal structure.

Table 4: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%)
H···H 45.5
C···H / H···C 22.8
S···H / H···S 10.1
N···H / H···N 7.9

Energy Frameworks Analysis to Characterize Crystal Packing and Dominant Interactions

In a study on N-[(4-Methylphenyl)sulfonyl]acetamide, the crystal packing was shown to be stabilized by a network of hydrogen bonds. researchgate.net The molecules are linked by pairs of C—H⋯O hydrogen bonds, forming inversion dimers with an R2²(8) ring motif. researchgate.net These dimers are further interconnected by N—H⋯O and C—H⋯O hydrogen bonds, creating an infinite tape-like structure along the b-axis. researchgate.net The dihedral angle between the benzene (B151609) ring and the amide group in this related compound is 76.7 (3)°. researchgate.net Such detailed analysis of intermolecular interactions is critical for understanding the stability and physical properties of the crystal.

For the title compound, it can be hypothesized that similar hydrogen bonding patterns involving the acetamide group and potentially π-π stacking interactions from the phenyl and thiazole rings would play a significant role in its crystal packing. A comprehensive energy frameworks analysis would be necessary to confirm these hypotheses and to quantify the electrostatic, dispersion, and repulsion components of the interaction energies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational methods used to predict the behavior of molecules and their interactions with biological targets. These techniques are instrumental in the early stages of drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for this compound against a particular target were not found, numerous studies have been conducted on similar thiazole derivatives, highlighting their potential as inhibitors of various enzymes.

For instance, new thiazole derivatives have been synthesized and subjected to molecular docking studies to evaluate their potential as tubulin polymerization inhibitors. nih.gov In other research, N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives were docked to study their binding mode with receptors as part of an investigation into their antimicrobial and antiproliferative activities. researchgate.net Similarly, novel N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives underwent molecular docking to understand their binding patterns with target proteins, which showed a significant correlation with their biological activity. core.ac.uk These studies underscore the utility of molecular docking in identifying potential biological targets and elucidating the structure-activity relationships of thiazole-containing compounds.

A hypothetical docking study of this compound would involve selecting a relevant biological target, such as a kinase or a microbial enzyme, and predicting the binding affinity and interaction patterns. The results of such a study could guide the synthesis of more potent analogues.

Pharmacophore modeling is a crucial aspect of drug design that involves identifying the essential steric and electronic features necessary for a molecule to interact with a specific biological target. This model then serves as a template for designing new molecules with improved activity.

While a specific pharmacophore model for this compound was not identified, related research on thiazole–chalcone hybrids has utilized this approach. nih.gov In these studies, pharmacophore models are generated to understand the key chemical features responsible for the observed biological activities, such as antibacterial or anticancer effects. nih.gov These models typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are all present in the structure of this compound. The development of a specific pharmacophore model for this compound would require a set of active and inactive molecules with known biological data against a particular target.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding.

Studies on related acetamide-sulfonamide-containing scaffolds have employed MD simulations to investigate the stability of ligand-receptor complexes. mdpi.com These simulations can reveal crucial information about the binding mode and the key residues involved in the interaction, which can be used to rationalize the experimental biological data. For this compound, an MD simulation of its complex with a putative target protein would be a logical next step after initial docking studies. Such a simulation would assess the stability of the predicted binding pose and provide a more dynamic and realistic picture of the intermolecular interactions.

Advanced Quantum Chemical Calculations for Specific Electronic Properties

Advanced quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with high accuracy. These calculations can provide valuable information about molecular geometry, charge distribution, and reactivity.

While specific DFT calculations for this compound were not found in the searched literature, a study on the related compound N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide utilized DFT to analyze its electronic properties. orientjchem.org The calculations revealed variations in the electronic properties, reactivity, and stability of the synthesized compounds. orientjchem.org For instance, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies were calculated to determine the energy gap, which is an indicator of chemical reactivity. orientjchem.org

Similar quantum chemical calculations for this compound would provide a deeper understanding of its electronic characteristics. These calculations could predict its reactivity, dipole moment, and other electronic properties that are relevant to its potential applications.

Structure Activity Relationship Sar Investigations of N 4 4 Methylphenyl 1,3 Thiazol 2 Yl Acetamide and Its Derivatives

Systematic Structural Modifications of the Thiazole (B1198619) Ring

The 1,3-thiazole ring is a critical pharmacophore in numerous biologically active compounds. nih.govglobalresearchonline.net Its structural integrity and substitution pattern are pivotal for the biological activity of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide derivatives. While direct systematic modifications of the thiazole ring in this specific compound are not extensively documented in publicly available research, broader studies on 2-aminothiazole (B372263) derivatives provide valuable insights into the SAR.

Modifications at the C4 and C5 positions of the thiazole ring also play a crucial role in determining the pharmacological profile. The introduction of various substituents can modulate the electronic properties and steric bulk of the molecule, which in turn can influence its binding affinity and selectivity for specific enzymes or receptors. For example, the presence of an aryl group at the C4 position is a common structural motif in many biologically active thiazoles.

Influence of Substituents on the Acetamide (B32628) Moiety

The acetamide moiety at the 2-position of the thiazole ring is a key structural feature of this compound, and its modification has been a strategy to modulate the biological activity of related compounds. The amide linkage provides a site for hydrogen bonding, which can be crucial for target interaction.

Studies on related 2-acetamidothiazole derivatives have shown that the nature of the substituent on the acetamide group can significantly influence the biological profile. For instance, the introduction of halogen atoms to the acetyl group can alter the electronic properties and reactivity of the molecule. In a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, the replacement of the hydrogen atoms of the acetyl methyl group with bulkier or more lipophilic substituents has been explored to enhance anticancer activity. nih.gov

Furthermore, replacing the acetyl group with larger aromatic moieties, such as a phenylamino group, can introduce additional points of interaction, like π-π stacking, which can enhance binding to biological targets. The SAR of aryl acetamide derivatives has indicated that the electronic nature of substituents on the aryl ring plays a significant role in their biological potency. nih.gov

A study on N-{5-[(4-Methylphenyl)diazenyl]-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives revealed the importance of the amide linkage for their microbial activity. The replacement of the acetamide with various substituted benzamides allowed for the exploration of electronic and steric effects on the activity profile. researchgate.net

Table 1: Influence of Acetamide Moiety Substituents on Biological Activity of Thiazole Derivatives

Compound SeriesR Group on AcetamideBiological ActivityReference
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesVarious mercapto derivativesAnticancer nih.gov
Aryl acetamide triazolopyridazinesSubstituted aryl groupsAntiparasitic nih.gov
N-{5-[(4-Methylphenyl)diazenyl]-4-phenyl-1,3-thiazol-2-yl}benzamidesSubstituted phenyl groupsAntimicrobial researchgate.net

Role of the 4-Methylphenyl Group in Modulating Biological Activity

SAR studies on various 4-arylthiazole derivatives have consistently highlighted the importance of the nature and position of substituents on the phenyl ring. The presence of electron-donating or electron-withdrawing groups can influence the electronic distribution of the entire molecule, thereby affecting its interaction with target proteins.

For instance, in a series of thiazole derivatives, it was observed that substitutions on the phenyl ring at the para position were crucial for activity. The presence of electron-withdrawing groups like chloro, bromo, or fluoro on the phenyl ring was found to result in higher seizure protection in anticonvulsant studies. mdpi.com Conversely, in other series, electron-donating groups were found to be favorable for antifungal activity. nih.gov The m,p-dimethyl substitution on the phenyl ring was found to be important for cytotoxic activity in another study. mdpi.com

Table 2: Effect of Phenyl Ring Substituents on the Biological Activity of 4-Arylthiazole Derivatives

Compound SeriesPhenyl Ring SubstituentBiological ActivityReference
Pyridazinone-thiazole hybridsElectron-withdrawing groups (Cl, Br, F)Anticonvulsant mdpi.com
2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazolesElectron-donating groupsAntifungal nih.gov
Thiazole derivativesm,p-dimethylCytotoxic mdpi.com

SAR of Thiazole-Hybrid Compounds

The strategy of creating hybrid molecules by combining the thiazole scaffold with other heterocyclic rings has led to the development of novel compounds with enhanced biological activities. This approach aims to leverage the pharmacological properties of each heterocyclic component to achieve synergistic or additive effects.

Thiazole-Triazole Hybrids: The combination of thiazole and triazole moieties has yielded compounds with significant biological potential, including antimicrobial and elastase inhibitory activities. scribd.comnih.govresearchgate.net The SAR of these hybrids indicates that the nature of the substituents on both the thiazole and triazole rings, as well as the linker connecting them, plays a crucial role in their activity. In a series of 1,2,3-triazole-thiazole hybrids, compounds with specific substitutions demonstrated potent anti-Candida and antibacterial activities. nih.gov

Thiazole-Thiadiazole Hybrids: Thiadiazole-thiazole hybrids have been investigated as potential anticancer agents. tandfonline.comjst.go.jp SAR studies on these compounds have revealed that the substitution pattern on the 1,3,4-thiadiazole (B1197879) ring significantly influences their cytotoxic activity. For instance, the presence of a CO2Et group at position 2 of the 1,3,4-thiadiazole ring was found to enhance anticancer activity more than a CONHPh or COCH3 group. tandfonline.com

Thiazole-Indole Hybrids: The indole (B1671886) nucleus is another privileged scaffold in medicinal chemistry, and its hybridization with the thiazole ring has resulted in compounds with promising anticancer and antioxidant activities. researchgate.netresearchgate.netrsc.orgchemrj.org The SAR of these hybrids suggests that the position of linkage between the two heterocyclic systems and the substituents on both rings are critical for their biological effects. For example, certain thiazole-indole hybrids have shown potent in vitro anti-proliferative effects on various cancer cell lines. rsc.org

Table 3: Biological Activities of Thiazole-Hybrid Compounds

Hybrid TypeExample Compound SeriesKey SAR FindingsBiological ActivityReferences
Thiazole-TriazoleEthylated thiazole-triazole acetamide hybridsSpecific substitutions on both rings enhance activityElastase inhibitors scribd.com
Thiazole-ThiadiazoleNovel thiadiazole-thiazole hybridsCO2Et group on thiadiazole enhances activityAnticancer tandfonline.com
Thiazole-IndoleThiazole-indole analogsLinkage position and substituents are criticalAnticancer, Antioxidant globalresearchonline.netrsc.org

Mechanistic Insights from in Vitro and in Silico Studies Relevant to N 4 4 Methylphenyl 1,3 Thiazol 2 Yl Acetamide

Identification and Characterization of Putative Molecular Targets

Thiazole-based compounds have been shown to interact with a variety of molecular targets, leading to their observed biological effects. These interactions are often elucidated through a combination of experimental and computational approaches.

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. Thiazole (B1198619) derivatives have been extensively studied as inhibitors of several important enzyme classes.

Tyrosine Kinases: Protein kinases play a critical role in cellular signaling, and their dysregulation is often implicated in diseases like cancer. rsc.orgnih.gov Thiazole derivatives have emerged as a promising class of kinase inhibitors. rsc.orgnih.gov For instance, some thiazole-containing compounds have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. mdpi.commdpi.com Additionally, certain thiazole derivatives have demonstrated inhibitory effects against other tyrosine kinases such as c-Met. tandfonline.combenthamdirect.com The general structural features of thiazole derivatives allow them to interact with the active sites of these kinases. rsc.orgnih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a crucial enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. tandfonline.commdpi.com Numerous studies have reported the synthesis and evaluation of thiazole derivatives as AChE inhibitors. nih.govacs.orgtandfonline.com The thiazole ring is often a key component of the pharmacophore responsible for binding to the active site of AChE. acs.org Molecular docking studies have shown that these compounds can orient themselves within the enzyme's active site, interacting with key amino acid residues. mdpi.comacs.org

Cyclooxygenase (COX): Cyclooxygenase enzymes are involved in the inflammatory pathway, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Thiazole derivatives have been investigated as potential COX inhibitors. nih.govacs.orgnih.gov Some of these compounds have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. acs.orgnih.gov

Table 1: Enzyme Inhibition by Thiazole Derivatives

Enzyme TargetThiazole Derivative ClassObserved Effect
Tyrosine Kinases (e.g., VEGFR-2, c-Met)Various substituted thiazolesInhibition of kinase activity rsc.orgmdpi.comtandfonline.combenthamdirect.com
Acetylcholinesterase (AChE)Thiazole-based derivativesPotent to moderate inhibition nih.govacs.orgtandfonline.com
Cyclooxygenase (COX)N-acetylthiazole and other derivativesSelective and non-selective inhibition nih.govacs.orgnih.gov

In addition to enzyme inhibition, thiazole derivatives can also exert their effects by interacting with various cellular receptors.

Studies have shown that certain 2-aminothiazole (B372263) derivatives can act as high-affinity ligands for metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov Furthermore, some thiazole-containing small molecules have been investigated for their ability to interact with the retinoic acid receptor (RAR). nih.gov The specific interactions of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide with various receptors are an area of ongoing research. The diverse chemical space accessible through modifications of the thiazole scaffold allows for the tuning of receptor binding affinities and selectivities. nih.govmdpi.com

Cellular and Subcellular Pathway Modulation (Based on In Vitro Findings on Related Compounds)

The interaction of thiazole derivatives with their molecular targets can trigger a cascade of events within the cell, leading to the modulation of various cellular and subcellular pathways.

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its induction is a key mechanism of action for many anticancer drugs. nih.govnih.gov Several studies have demonstrated the ability of thiazole derivatives to induce apoptosis in cancer cells. nih.govmdpi.comnih.govfrontiersin.org This apoptotic induction is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. nih.govijcce.ac.ir For example, some N-(4-chlorophenyl)thiazol-2-yl acetamide (B32628) derivatives have been shown to activate caspase-3. ijcce.ac.ir The apoptotic effects of thiazole derivatives can also be associated with cell cycle arrest. mdpi.comtandfonline.com

DNA is a major target for many chemotherapeutic agents. nih.gov Some molecules can insert themselves between the base pairs of DNA, a process known as intercalation, which can disrupt DNA replication and transcription. nih.gov The planar aromatic structure of the thiazole ring suggests that certain derivatives may have the potential to interact with DNA. sid.ir Studies on related compounds, such as thiazole orange, have shown high-affinity binding to specific DNA structures like G-quadruplexes and triplexes. acs.orgresearchgate.netresearchgate.net While direct evidence for DNA intercalation by this compound is limited, the potential for such interactions based on its structural motifs warrants further investigation.

Table 2: Cellular and Subcellular Effects of Thiazole Derivatives

Cellular/Subcellular EffectThiazole Derivative ClassObserved Mechanism
Induction of ApoptosisVarious substituted thiazolesCaspase activation, cell cycle arrest mdpi.comtandfonline.comnih.govnih.govfrontiersin.org
DNA IntercalationThiazole orange and related compoundsHigh-affinity binding to non-canonical DNA structures acs.orgresearchgate.net
Membrane Integrity PerturbationBenzofuran and pyrazolopyrimidine thiazolesDestruction of the plasma membrane researchgate.netukrbiochemjournal.org

Computational Mechanistic Elucidation

A comprehensive review of available scientific literature reveals a notable absence of specific in silico studies, such as molecular dynamics simulations, focused on elucidating the mechanistic interactions of this compound with specific protein targets. While the broader class of thiazole-containing compounds has been subject to extensive computational analysis to understand their binding modes and structure-activity relationships in various biological systems, detailed research findings directly pertaining to the ligand-protein interactions of this particular molecule are not publicly documented.

Therefore, the presentation of detailed research findings, including data tables on binding energies, specific amino acid interactions, or conformational changes derived from molecular dynamics simulations for this compound, is not possible at this time. The scientific community has yet to publish dedicated studies that would provide the specific data points required for a thorough computational mechanistic elucidation as outlined.

Future computational research would be necessary to shed light on the molecular-level interactions of this compound. Such studies would likely involve:

Molecular Docking: To predict the preferred binding orientation and affinity of the compound within the active site of a putative protein target.

Binding Free Energy Calculations: To provide a more quantitative estimate of the binding affinity, complementing the initial docking scores.

Without such dedicated studies, any discussion on the computational mechanistic elucidation of this compound would be purely speculative and fall outside the scope of reporting established scientific findings.

Design, Synthesis, and Characterization of Novel Derivatives and Analogues of N 4 4 Methylphenyl 1,3 Thiazol 2 Yl Acetamide

Thiazole-Acetamide Scaffold as a Building Block for Complex Molecules

The N-[4-(aryl)-1,3-thiazol-2-yl]acetamide framework is a privileged scaffold in drug discovery due to its structural rigidity and capacity for diverse molecular interactions. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a common feature in numerous pharmacologically active agents. The acetamide (B32628) linker provides a flexible yet stable connection point, allowing for the strategic introduction of other chemical groups to modulate physicochemical properties and biological activity.

Researchers utilize the inherent reactivity of the 2-aminothiazole (B372263) precursor for derivatization. The amino group is readily acylated to form the acetamide, which can be further modified. For instance, conversion of the acetamide's methyl group to a chloromethyl group via reaction with chloroacetyl chloride creates a reactive electrophile, 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. This intermediate is a versatile building block for synthesizing more complex structures through nucleophilic substitution reactions, enabling the attachment of various other cyclic and heterocyclic systems. This strategy has been employed to develop a wide range of derivatives where the thiazole-acetamide unit acts as a central linker connecting different pharmacophores. eresearchco.com

Synthesis of Compounds Incorporating Additional Heterocyclic Moieties

Building upon the N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide core, chemists have developed numerous hybrid molecules by introducing other heterocyclic rings. This molecular hybridization approach aims to combine the favorable properties of different heterocyclic systems into a single molecule.

Thiazole-Triazole Hybrids

The fusion of thiazole and triazole rings has led to the development of novel molecular entities. A common synthetic strategy involves using a ketone precursor that already contains the triazole moiety. For example, 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one can be reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone. Subsequent reaction of this intermediate with hydrazonoyl halides in the presence of a base like triethylamine (B128534) leads to the formation of a thiazole ring fused with the triazole through a hydrazinyl linker. nih.gov

This reaction proceeds via cyclization, yielding complex molecules such as 4-methyl-2-(2-((E)-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-((E)-phenyldiazenyl)thiazole. nih.gov The synthesis demonstrates how the thiazole ring can be constructed onto a pre-existing triazole scaffold.

Table 1: Synthesis of a Thiazole-Triazole Hybrid

Reactant 1 Reactant 2 Reagents/Conditions Product Yield Ref

Characterization of such hybrids relies on standard spectroscopic techniques. For instance, the 1H-NMR spectrum for the product shows characteristic singlets for the various methyl groups (CH₃) and a broad singlet for the NH proton, confirming the structure. nih.gov

Thiazole-Thiadiazole Hybrids

The synthesis of molecules incorporating both thiazole and 1,3,4-thiadiazole (B1197879) rings often starts from a thiazole-containing acid hydrazide. For example, a thiazole ester can be converted into its corresponding acid hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303). This acid hydrazide is then treated with an isothiocyanate (e.g., phenyl isothiocyanate) to yield a carbothioamide derivative. This key intermediate can then undergo cyclization with various hydrazonoyl halides to form the 1,3,4-thiadiazole ring, resulting in a thiazole-thiadiazole hybrid molecule.

One study reported the synthesis of a series of 1,3,4-thiadiazoles from 2-(4-methyl-2-(2-(1-phenylethylidene)hydrazineyl)thiazole-5-carbonyl)-N-phenylhydrazine-1-carbothioamide. The reaction of this precursor with different hydrazonoyl halides produced a variety of thiazole-thiadiazole hybrids.

Table 2: Selected Thiazole-Thiadiazole Hybrid Synthesis Data

Thiazole Precursor Hydrazonoyl Halide Product Name Yield M.P. (°C) Ref
Thiazole-carbothioamide Ethyl 2-chloro-2-(2-phenylhydrazono)acetate Ethyl 2-(2-(5-(4-methyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole-5-carbonyl)-N-phenylhydrazinyl)-5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)acetate 85% 190-192

These structures were confirmed by IR, NMR, and mass spectrometry, which showed the characteristic signals for both heterocyclic ring systems.

Thiazole-Indole Derivatives

The indole (B1671886) nucleus is another important heterocycle frequently combined with the thiazole scaffold. A direct approach to creating these hybrids involves a peptide coupling reaction. For example, 1H-indole-2-carboxylic acid can be coupled with ethyl-2-(2-aminothiazol-4-yl)acetate using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). mdpi.com This forms an amide bond, linking the indole ring to the 2-amino position of the thiazole, yielding ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate. mdpi.com

This intermediate can be further modified. The ethyl ester can be reacted with various hydrazine derivatives to produce a series of hydrazides, or it can be hydrolyzed with sodium hydroxide (B78521) to yield the corresponding carboxylic acid, 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetic acid. mdpi.com These synthetic routes provide access to a diverse range of thiazole-indole hybrids built upon the core acetamide linkage. The structures are typically confirmed by IR, mass spectrometry, and NMR analyses. mdpi.com

Another synthetic route involves the Hantzsch thiazole synthesis, where substituted 3-(α-chloroacetyl)indoles are reacted with thiourea (B124793) or its derivatives. This reaction directly constructs the thiazole ring onto the indole core, yielding 4-(indol-3-yl)thiazol-2-amines. nih.gov

Thiazole-Pyridine/Pyridazine (B1198779) Derivatives

The synthesis of thiazole derivatives fused with six-membered nitrogen-containing heterocycles like pyridazine can be achieved by starting with a suitably functionalized thiazole. A 2-aminothiazole derivative, such as 4-hydroxy-5-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-2-anilino-1,3-thiazole, can serve as a key precursor. niscpr.res.in

This thiazole derivative can undergo a cyclocondensation reaction with hydrazine hydrate in refluxing ethanol. The reaction proceeds through the interaction of the hydrazine with the keto group on the side chain, leading to the formation of a pyridazine ring fused to the thiazole, resulting in a thiazolopyridazine derivative. niscpr.res.in Using a substituted hydrazine, such as phenylhydrazine, results in the corresponding N-phenylthiazolopyridazine.

Table 3: Synthesis of Thiazolopyridazine Derivatives

Thiazole Reactant Reagent Conditions Product Yield Ref
4-hydroxy-5-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-2-anilino-1,3-thiazole Hydrazine hydrate Ethanol, Reflux 7-(4-methoxy-3-methylphenyl)-3-phenylamino-1H-thiazolo[4,5-d]pyridazin-4(5H)-one 65% niscpr.res.in

The structures of these fused systems are confirmed by spectral data, with 1H-NMR showing characteristic signals for the protons on both the thiazole and the newly formed pyridazine rings. niscpr.res.in

Imidazo[2,1-c]nih.govnih.govtriazole-Thiazole Conjugates

The synthesis of fused heterocyclic systems such as imidazo[2,1-c] nih.govnih.govtriazoles linked to a thiazole moiety represents a significant synthetic challenge. While direct conjugation starting from this compound is not widely reported, plausible synthetic routes can be devised based on established methods for synthesizing the individual heterocyclic components.

A key reaction for forming the imidazo[2,1-c] nih.govnih.govtriazole system involves the condensation of a 3-amino-1,2,4-triazole with an α-haloketone or a related electrophile. Therefore, a logical approach would involve the reaction between 3-amino-1,2,4-triazole and an electrophilic derivative of the parent thiazole-acetamide, such as 2-chloro-N-(4-(4-methylphenyl)thiazol-2-yl)acetamide.

The proposed reaction would proceed in two steps:

Alkylation: The exocyclic amino group of 3-amino-1,2,4-triazole would act as a nucleophile, attacking the electrophilic carbon of the chloroacetamide group, displacing the chloride ion to form an N-alkylated intermediate.

Cyclization: The resulting intermediate would then undergo an intramolecular cyclization. A nitrogen atom from the triazole ring would attack the carbonyl carbon of the acetamide linker, followed by dehydration, to form the fused five-membered imidazole (B134444) ring, yielding the target imidazo[2,1-c] nih.govnih.govtriazole-thiazole conjugate.

This strategy is analogous to the synthesis of related structures like 7-(4-methylphenyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c] nih.govnih.govtriazole, which is formed through cyclization pathways involving similar heterocyclic precursors. mdpi.com Characterization of the final product would involve detailed 2D NMR spectroscopy to confirm the connectivity and the formation of the fused ring system.

Exploration of Isosteric Replacements and Bioisosterism

The exploration of isosteric and bioisosteric replacements is a cornerstone of medicinal chemistry, aimed at optimizing the physicochemical and pharmacological properties of a lead compound. In the context of derivatives related to this compound, this strategy involves the substitution of specific atoms or groups with others that possess similar steric and electronic characteristics, with the goal of enhancing therapeutic efficacy, improving metabolic stability, or reducing toxicity.

A prominent example of isosteric replacement for the 2-aminothiazole core, which is central to the parent compound, is its substitution with a 2-aminooxazole moiety. nih.gov This exchange of a sulfur atom in the thiazole ring for an oxygen atom to form an oxazole (B20620) is a classic isosteric modification. Research has shown that this particular replacement can lead to significant changes in physicochemical properties such as lipophilicity. nih.gov Specifically, the isosteric exchange of thiazole for oxazole has been associated with a decrease in the logarithm of the capacity factor (log k'w), indicating reduced lipophilicity. nih.gov Such modifications are crucial as they can influence a compound's solubility, absorption, and distribution within biological systems.

Bioisosterism also extends to the replacement of entire functional groups or rings to modulate biological activity. For instance, in the broader family of 2-aminothiazole derivatives, the phenyl ring has been replaced with other aromatic systems like pyridyl or thiophenyl moieties to explore extended structure-activity relationships (SAR). researchgate.net Furthermore, the thiazole ring itself can be considered a bioisostere for other five-membered heterocyclic systems. The investigation into 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives highlights how different heterocyclic scaffolds can be explored to optimize interactions with biological targets, such as adenosine (B11128) A3 receptors. nih.gov

The following table summarizes key isosteric replacements investigated in analogues of this compound and related 2-aminothiazole structures, along with their observed impact.

Original MoietyIsosteric ReplacementRationale/Observed ImpactReference(s)
2-Aminothiazole2-AminooxazoleDecreased lipophilicity, which can affect solubility and other pharmacokinetic properties. nih.gov
Phenyl groupPyridyl or Thiophenyl groupsTo explore extended structure-activity relationships and investigate the effects of different aromatic substituents on biological activity. researchgate.net
Thiazole ring1,2,4-Thiadiazole ringTo evaluate the impact of the heteroatom arrangement within the five-membered ring on binding affinity and selectivity for specific biological targets. nih.gov

Rational Design Principles for Enhanced Biological Activity

The rational design of novel derivatives and analogues of this compound is guided by established structure-activity relationships (SAR) to enhance their biological efficacy. This process involves the strategic modification of the lead compound's structure to optimize its interaction with a specific biological target.

A key principle in the rational design of thiazole-based compounds is the modification of substituents on the phenyl ring at the 4-position of the thiazole core. The electronic properties of these substituents can significantly influence the compound's activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity to target proteins. nih.gov In a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, various moieties with different electronic features were substituted on the phenyl ring to elucidate the structure-activity relationships. ijcce.ac.ir

Another important design consideration is the nature of the substituent at the 2-amino position of the thiazole ring. The N-acetyl group in the parent compound can be replaced with other functionalities to explore potential improvements in activity. For instance, N-propionyl substitutions have been shown to increase binding affinity and selectivity for human adenosine A3 receptors in related aminothiazole derivatives. nih.gov This suggests that the size and nature of the acyl group are critical for optimal interaction with the target.

Furthermore, a hybridization approach, which combines pharmacophoric elements from different known active molecules, is a powerful rational design strategy. ijcce.ac.ir For example, by combining the 4-(4-chlorophenyl)thiazole-2-amide scaffold with phenylacetamide moieties, researchers have designed new compounds with the hope of achieving enhanced cytotoxic activity against cancer cell lines. ijcce.ac.ir The presence of aromatic rings in these structures can facilitate hydrophobic interactions, such as π-π stacking, with amino acid residues in the binding pocket of a target enzyme or receptor, thereby enhancing inhibition. nih.gov

The table below outlines some of the key rational design principles applied to the this compound scaffold and its analogues for enhanced biological activity.

Design PrincipleStructural ModificationDesired OutcomeReference(s)
Modulation of Electronic PropertiesIntroduction of electron-donating or electron-withdrawing groups on the phenyl ring.Enhanced binding affinity and biological activity. nih.gov
Optimization of Amide SubstituentReplacement of the N-acetyl group with other acyl groups (e.g., N-propionyl).Increased potency and selectivity for the biological target. nih.gov
Molecular HybridizationCombining the thiazole core with other known bioactive scaffolds (e.g., phenylacetamide).Creation of novel compounds with potentially synergistic or enhanced biological effects. ijcce.ac.ir
Enhancement of Hydrophobic InteractionsIncorporation of aromatic rings to facilitate π-π stacking interactions with target proteins.Improved binding and inhibition of the target. nih.gov

Future Research Directions and Potential Academic Applications

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Table 1: AI and Machine Learning Applications in Thiazole (B1198619) Research

Application Area AI/ML Technique Predicted Outcome for Thiazole Derivatives Reference
Drug Discovery Deep Learning, CNNs Prediction of antibiotic or anticancer properties. acm.orgnih.gov
QSAR Modeling Multiple Linear Regression, SVM Prediction of biological activity based on molecular descriptors. nih.gov
De Novo Design Generative Models, Reinforcement Learning Creation of novel thiazole structures with desired therapeutic profiles. nih.govxjtlu.edu.cn

Development of Novel Asymmetric Synthesis Routes for Chiral Derivatives

Many biologically active molecules are chiral, meaning their therapeutic effects can be highly dependent on their specific three-dimensional structure. nih.gov Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is therefore of paramount importance in drug development. nih.gov Future research will likely focus on developing novel asymmetric synthetic routes to produce chiral derivatives of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide.

This involves the use of chiral catalysts, auxiliaries, or reagents to control the stereochemistry of the reaction. youtube.comscielo.org.mx For example, the Hantzsch thiazole synthesis, a common method for creating the thiazole ring, could be adapted into an asymmetric variant. ijper.org The development of stereoselective methods will enable the synthesis of enantiomerically pure thiazole compounds, allowing for a more precise investigation of their biological activities and potential therapeutic applications. nih.govmdpi.com

Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

Understanding the reaction mechanisms by which thiazole derivatives are formed and how they interact with biological targets is crucial for their optimization. researchgate.net Advanced spectroscopic techniques are key tools for elucidating these mechanisms in real-time. researchgate.net

Techniques such as Fourier-transform microwave spectroscopy can provide detailed information about the noncovalent interactions of thiazole molecules. rsc.org Furthermore, methods like Nuclear Magnetic Resonance (NMR), infrared spectroscopy, and mass spectrometry are vital for characterizing reaction intermediates and final products. researchgate.netmdpi.com The application of these advanced analytical methods will provide unprecedented insight into the dynamics of reactions involving this compound, facilitating the design of more efficient synthetic processes and more effective molecular agents.

Exploration of Structure-Kinetic Relationship Studies

Structure-Kinetic Relationship (SKR) studies aim to understand how the chemical structure of a molecule influences its reaction rate and mechanism. For thiazole derivatives, SKR studies can provide valuable insights into their stability, reactivity, and biological activity. mdpi.comnih.gov

By systematically modifying the structure of this compound—for example, by altering substituents on the phenyl ring—and measuring the resulting changes in reaction kinetics, researchers can build models that correlate structural features with kinetic parameters. mdpi.com Enzyme kinetic studies, for instance, can determine the mechanism of inhibition for thiazole-based enzyme inhibitors by analyzing reaction rates at different substrate and inhibitor concentrations. mdpi.comnih.gov This knowledge is essential for the rational design of compounds with optimized kinetic profiles for specific applications, such as enzyme inhibition. academie-sciences.fr

Computational Tools for Predicting Reactivity and Synthetic Feasibility

Computational chemistry offers powerful tools for predicting the reactivity and synthetic feasibility of molecules like this compound before they are synthesized in the lab. purdue.edu Methods such as Density Functional Theory (DFT) can be used to calculate the electronic structure and energy of molecules, providing insights into their stability and preferred reaction pathways. worldwidejournals.comnih.gov

Molecular docking simulations can predict how a thiazole derivative might bind to a biological target, such as a protein or enzyme, which is crucial for drug design. nih.govmdpi.com These computational approaches not only save time and resources by prioritizing the most promising candidate molecules for synthesis but also provide a theoretical framework for understanding experimental observations. nih.gov The synergy between computational prediction and experimental validation is a key driver for innovation in modern chemical research. nih.gov

Table 2: Mentioned Compound Names

Compound Name

Q & A

Q. What are the established synthetic routes for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, and how can reaction yields be optimized?

The synthesis typically involves a multi-step process starting with the formation of the thiazole core. For example, 4-methylbenzaldehyde may react with thiosemicarbazide under acidic conditions to generate the thiazole intermediate. Subsequent acetylation with chloroacetamide or acetic anhydride in the presence of a base like triethylamine yields the final product . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalysts : Triethylamine or pyridine improves acylation yields by neutralizing HCl byproducts.
  • Temperature control : Maintaining 60–80°C prevents side reactions like sulfone oxidation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and acetamide moiety (δ 2.1 ppm for CH3_3) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 259.08 for [M+H]+^+).
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm the acetamide group .

Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?

  • MTT assay : Tests cytotoxicity against cancer cell lines (e.g., MCF7 breast adenocarcinoma) with IC50_{50} values calculated via dose-response curves .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining detects early/late apoptotic cells after 24–48 hr exposure .

Advanced Research Questions

Q. How do structural modifications of the thiazole or acetamide groups influence COX/LOX enzyme inhibition?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhances COX-1/COX-2 inhibition by increasing hydrophobic interactions with enzyme active sites. For example, a 4-chlorophenyl analog showed IC50_{50} values of 9.01 µM (COX-1) and 11.65 µM (COX-2) .
  • Thiazole ring expansion : Replacing the thiazole with oxadiazole reduces steric hindrance, improving binding to 15-LOX .

Q. What computational strategies are used to predict binding modes with biological targets?

  • Molecular docking : Tools like AutoDock Vina model interactions with COX-2 (PDB: 5KIR). Hydrophobic residues (e.g., Val349, Tyr355) anchor the 4-methylphenyl group, while hydrogen bonds form between the acetamide carbonyl and Arg120 .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable enzyme-ligand complexes .

Q. How should researchers address contradictory cytotoxicity data across studies (e.g., varying IC50_{50}50​ values)?

  • Standardize assay conditions : Use identical cell lines (e.g., MCF7 vs. HepG2), serum concentrations (10% FBS), and exposure times (48 hr) .
  • Control for purity : HPLC purity >95% minimizes interference from synthetic byproducts .
  • Validate with orthogonal assays : Compare MTT results with SRB or clonogenic assays .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups on the acetamide nitrogen to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (particle size <200 nm) to increase plasma half-life .
  • Co-crystallization : Co-formers like succinic acid improve dissolution rates in pharmacokinetic studies .

Q. How to design a robust SAR study for derivatives targeting kinase inhibition?

  • Variable regions : Systematically modify the phenyl (e.g., 4-F, 4-OCH3_3), thiazole (e.g., 5-ethyl), and acetamide (e.g., N-cyclopropyl) groups .
  • Activity testing : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays.
  • Data analysis : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values using multivariate regression .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.